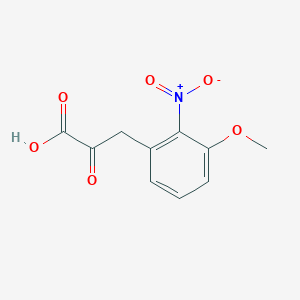![molecular formula C12H16N2O5S B13572262 {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is an organic compound that features a phenyl ring substituted with a butylsulfamoyl group and a carbamoylformic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid typically involves multi-step organic reactions. One common approach is the introduction of the butylsulfamoyl group to the phenyl ring through sulfonation followed by amination. The carbamoylformic acid moiety can be introduced via a formylation reaction. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid involves its interaction with specific molecular targets. The butylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The carbamoylformic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butylsulfamoyl and carbamoylformic acid groups.
Sulfonamides: Compounds with a sulfonamide group, similar to the butylsulfamoyl group in the target compound.
Carbamates: Compounds containing a carbamate group, similar to the carbamoylformic acid moiety.
Uniqueness
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is unique due to the combination of the butylsulfamoyl and carbamoylformic acid groups on a phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H16N2O5S |
|---|---|
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
2-[3-(butylsulfamoyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-7-13-20(18,19)10-6-4-5-9(8-10)14-11(15)12(16)17/h4-6,8,13H,2-3,7H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
QTLFPMXBYBSUBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
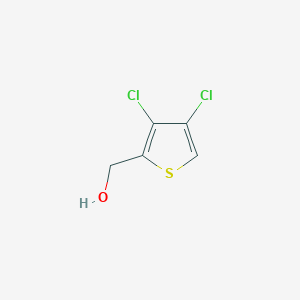
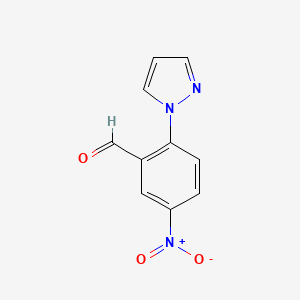
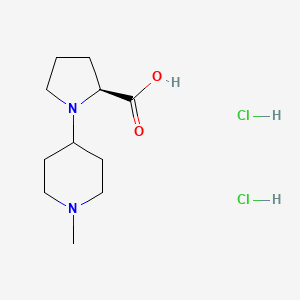
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)

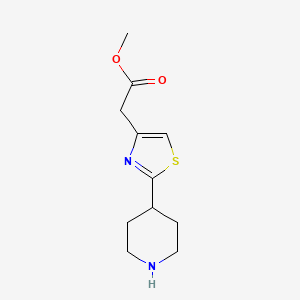
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)



